molecular formula C23H18N6 B12030576 6-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[3,4-a]phthalazine

6-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B12030576
M. Wt: 378.4 g/mol
InChI Key: XVNNCZRDWJLGAR-PCLIKHOPSA-N
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Description

1-(1,1’-BIPHENYL)-4-YLETHANONE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a biphenyl group, an ethanone moiety, and a triazolophthalazine ring system, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(1,1’-BIPHENYL)-4-YLETHANONE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl ethanone derivative, followed by the formation of the triazolophthalazine ring system through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1,1’-BIPHENYL)-4-YLETHANONE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,1’-BIPHENYL)-4-YLETHANONE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,1’-BIPHENYL)-4-YLETHANONE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(1,1’-BIPHENYL)-4-YLETHANONE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE can be compared with other similar compounds, such as:

    1-(1,1’-Biphenyl)-4-ylethanone: A simpler compound lacking the triazolophthalazine ring system.

    (1,2,4)Triazolo(3,4-a)phthalazine derivatives: Compounds with similar ring systems but different substituents.

The uniqueness of 1-(1,1’-BIPHENYL)-4-YLETHANONE (1,2,4)TRIAZOLO(3,4-A)PHTHALAZIN-6-YLHYDRAZONE lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H18N6

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(E)-1-(4-phenylphenyl)ethylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C23H18N6/c1-16(17-11-13-19(14-12-17)18-7-3-2-4-8-18)25-26-22-20-9-5-6-10-21(20)23-27-24-15-29(23)28-22/h2-15H,1H3,(H,26,28)/b25-16+

InChI Key

XVNNCZRDWJLGAR-PCLIKHOPSA-N

Isomeric SMILES

C/C(=N\NC1=NN2C=NN=C2C3=CC=CC=C31)/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC(=NNC1=NN2C=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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